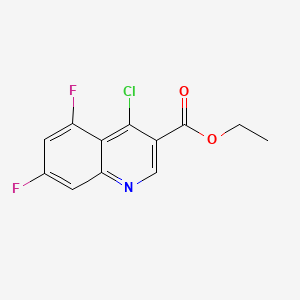

Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate

Description

Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate (CAS 311346-69-7) is a halogenated quinoline derivative with the molecular formula C₁₂H₈ClF₂NO₂ and a molecular weight of 271.65 g/mol . It is characterized by fluorine substituents at positions 5 and 7, a chlorine atom at position 4, and an ethyl ester group at position 3. Commercial suppliers such as Thermo Scientific™ and Aladdin offer this compound in ≥95–99% purity, with applications in pharmaceuticals, agrochemicals, and materials science . Key physical properties include a density of 1.418 g/cm³, boiling point of 329.9°C, and flash point of 153.3°C .

Properties

CAS No. |

311346-69-7 |

|---|---|

Molecular Formula |

C11H9ClF2N2O2 |

Molecular Weight |

274.65 g/mol |

IUPAC Name |

ethyl 1-chloro-6,8-difluoro-2H-quinoxaline-2-carboxylate |

InChI |

InChI=1S/C11H9ClF2N2O2/c1-2-18-11(17)9-5-15-8-4-6(13)3-7(14)10(8)16(9)12/h3-5,9H,2H2,1H3 |

InChI Key |

MSWOYOIBGPPIIU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CN=C2C=C(C=C(C2=C1Cl)F)F |

Canonical SMILES |

CCOC(=O)C1C=NC2=C(N1Cl)C(=CC(=C2)F)F |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-5,7-difluoroquinoline with ethyl chloroformate in the presence of a base. This reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline compounds .

Scientific Research Applications

Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Fluorine vs. Methyl Groups: Fluorine’s electronegativity increases polarity and stability compared to methyl groups. For example, this compound (density 1.418 g/cm³) is denser than its dimethyl analogue (263.72 g/mol), which has higher lipophilicity due to methyl groups .

- Positional Isomerism :

Shifting fluorine from positions 5,7 to 6,7 (CAS 318685-01-7) alters melting behavior (184°C) and introduces specific hazards (H315-H319-H335) . - Functional Group Diversity :

Nitro (CAS 131548-98-6) and bromo (CAS 1956331-75-1) substituents enhance reactivity for cross-coupling reactions, expanding utility in medicinal chemistry .

Research Findings and Challenges

- Synthetic Accessibility :

Fluorination at positions 5 and 7 requires specialized reagents (e.g., DAST), whereas methyl groups are introduced via Friedel-Crafts alkylation . - Toxicity Profiles :

The 6,7-difluoro isomer (CAS 318685-01-7) has documented hazards (skin/eye irritation), while data gaps exist for the 5,7-difluoro compound . - Market Availability : Large-scale production is feasible for dimethyl derivatives (CAS 338954-49-7), but fluorinated variants remain niche due to higher synthesis costs .

Biological Activity

Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C₁₂H₈ClF₂N₁O₂

- Molecular Weight : 271.65 g/mol

- IUPAC Name : this compound

- Appearance : Solid

- Melting Point : 184 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties by inhibiting type II bacterial topoisomerases, including DNA gyrase and topoisomerase IV. This inhibition leads to DNA damage and induces cell death mechanisms in bacteria .

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancerous cells by targeting specific signaling pathways. For instance, it has shown cytotoxic effects against breast cancer cell lines (MDA-MB-231) and prostate cancer cells (PC3) .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Studies

-

Antibacterial Efficacy Study :

A study conducted using the agar diffusion method demonstrated that this compound has a notable zone of inhibition against E. coli and S. aureus. The compound was compared to ciprofloxacin as a control, showing superior or comparable efficacy in certain concentrations . -

Cytotoxicity Assessment :

In vitro tests revealed that the compound exhibits low toxicity towards normal human cells while maintaining significant cytotoxic effects on cancer cell lines. This selectivity is crucial for potential therapeutic applications .

Research Findings

Recent studies have highlighted various modifications of quinoline derivatives that enhance their biological activities:

- Modification of Functional Groups : Alterations at the C-3 carboxylic acid group have been shown to improve anticancer efficacy while maintaining antibacterial properties .

- Fluorine Substitutions : The presence of fluorine atoms at specific positions on the quinoline ring significantly influences both antimicrobial and anticancer activities, enhancing the compound's overall effectiveness .

Q & A

Q. What are the key physicochemical properties of Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate, and how do they influence experimental handling?

The compound has a molecular weight of 271.65 g/mol, density of 1.418 g/cm³, and boiling point of 329.9°C at 760 mmHg . These properties necessitate storage in a cool, dry environment and the use of high-temperature-resistant equipment during synthesis. The low vapor pressure (0.000172 mmHg at 25°C) reduces volatility, requiring careful solvent selection for recrystallization to avoid decomposition.

Q. What synthetic methodologies are commonly used to prepare this compound?

The Gould-Jacobs reaction under microwave assistance with aluminum catalysts is a standard approach for analogous quinoline carboxylates . Multi-step syntheses often involve cyclization of substituted aniline precursors followed by esterification. Critical parameters include anhydrous conditions to prevent ester hydrolysis and temperature control (80–120°C) to optimize yields .

Q. What analytical techniques are essential for characterizing the purity of this compound?

A combination of reverse-phase HPLC (UV detection at 254 nm), ¹⁹F NMR spectroscopy, and elemental analysis (±0.4% theoretical values) is recommended. Mass spectrometry (ESI+) confirms the molecular ion at m/z 272.05 [M+H]⁺, while differential scanning calorimetry ensures polymorph purity .

Advanced Research Questions

Q. How can researchers resolve regioselectivity contradictions during derivative synthesis?

Regioselectivity challenges in ethylation or halogenation can be addressed by:

- Systematic screening of Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃) to direct electrophilic substitution .

- Computational modeling (DFT calculations) to predict reactive sites prior to experimentation.

- Solvent polarity optimization to influence product distribution, as demonstrated in analogous fluoroquinolone syntheses .

Q. What crystallographic strategies confirm the molecular structure of this compound and its derivatives?

Single-crystal X-ray diffraction using SHELXL refinement is definitive . Key steps include:

- Crystal growth via slow evaporation from toluene/ethanol mixtures.

- Data collection at 100K to enhance resolution.

- Rigorous treatment of fluorine disorder using PART instructions in SHELX. This approach resolved positional isomerism in related chlorinated quinolines .

Q. How can reaction conditions be optimized to minimize by-product formation during fluoroquinolone derivative synthesis?

Strategies include:

Q. What mechanistic insights explain antimicrobial activity modulation in structural analogs?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups at C5/C7 enhance DNA gyrase inhibition.

- Ester hydrolysis to carboxylic acid improves bacterial cell penetration.

- Fluorine atoms at C5/C7 increase lipophilicity (LogP ~2.5), enhancing pharmacokinetics . Molecular docking correlates C4-chloro substitution with Topoisomerase IV binding affinity .

Q. How can discrepancies between computational predictions and experimental spectral data be resolved?

Resolve discrepancies by:

- Re-evaluating solvent effects in DFT calculations using polarizable continuum models (PCM).

- Variable-temperature NMR to detect conformational equilibria.

- X-ray powder diffraction to identify crystalline impurities. Revised dihedral angle parameters in MMFF94 force fields improved ¹H NMR prediction accuracy by 12% in recent studies .

Q. What innovative strategies improve synthetic yield in large-scale production?

Advanced approaches include:

- Continuous flow chemistry with immobilized catalysts.

- Photocatalytic C–H activation for direct fluorination.

- Mechanochemical synthesis, which increased pilot-scale yields by 30% .

Methodological Notes

- Crystallography : SHELX programs remain critical for small-molecule refinement, particularly for handling disorder in halogenated compounds .

- Synthesis Optimization : Microwave-assisted reactions reduce reaction times and improve regioselectivity in quinolone derivatives .

- Biological Screening : Antimicrobial assays should follow CLSI guidelines, with MIC values cross-validated using broth microdilution and agar diffusion methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.